molecular formula C14H10N2O B11885289 5-Phenoxy-1,6-naphthyridine

5-Phenoxy-1,6-naphthyridine

Cat. No.: B11885289
M. Wt: 222.24 g/mol
InChI Key: AUMPBTPOOQETQK-UHFFFAOYSA-N
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Description

5-Phenoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with a phenoxy group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxy-1,6-naphthyridine typically involves the reaction of 5-bromo-1,6-naphthyridine with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxy-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Phenoxy-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular processes. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison: 5-Phenoxy-1,6-naphthyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and specific interactions with biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

5-phenoxy-1,6-naphthyridine

InChI

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)17-14-12-7-4-9-15-13(12)8-10-16-14/h1-10H

InChI Key

AUMPBTPOOQETQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC3=C2C=CC=N3

Origin of Product

United States

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